1-Bromo-4-iodo-2-(phenoxymethyl)benzene
Description
1-Bromo-4-iodo-2-(phenoxymethyl)benzene (C₁₃H₁₀BrIO, molecular weight: 312.03 g/mol) is a halogenated aromatic compound featuring a bromine atom at the para position, an iodine atom at the meta position, and a phenoxymethyl group (-OCH₂C₆H₅) at the ortho position relative to the bromine substituent . This compound is synthesized via etherification and halogenation reactions, with applications in organic synthesis, pharmaceuticals, and materials science. Its structural complexity, combining bromine and iodine (halogens with distinct reactivity) and a bulky phenoxymethyl group, makes it a versatile intermediate for cross-coupling reactions and polymer chemistry .
Properties
IUPAC Name |
1-bromo-4-iodo-2-(phenoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrIO/c14-13-7-6-11(15)8-10(13)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNURAETVDXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=CC(=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodo-2-(phenoxymethyl)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with a brominating agent to introduce the bromine atom. The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iodo-2-(phenoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution:
Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling with an alkyne would yield a substituted alkyne product .
Scientific Research Applications
1-Bromo-4-iodo-2-(phenoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-2-(phenoxymethyl)benzene in chemical reactions involves the activation of the bromine and iodine atoms, which can participate in various substitution and coupling reactions. The phenoxymethyl group can also influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The phenoxymethyl group in the target compound is electron-rich due to the ether oxygen, favoring electrophilic aromatic substitution at the para position. In contrast, trifluoromethyl derivatives (e.g., 1-Bromo-3-iodo-5-(trifluoromethyl)benzene) are electron-deficient, altering reaction pathways .
- Steric Hindrance: The bulky phenoxymethyl group imposes greater steric hindrance than methyl or ethyl substituents, affecting reaction rates in cross-coupling reactions .
- Halogen Reactivity : Bromine and iodine offer distinct reactivity: bromine participates in radical reactions, while iodine is preferred in Ullmann or Stille couplings .
Biological Activity
1-Bromo-4-iodo-2-(phenoxymethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrI O
- CAS Number : 956006-88-5
- Chemical Structure : The compound features a bromine and iodine atom on a benzene ring substituted with a phenoxymethyl group.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biomolecules, influencing cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can alter signaling pathways, impacting gene expression and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.45 |
| S. aureus | 6.67 |
| P. aeruginosa | 7.00 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using various cancer cell lines. The compound exhibited dose-dependent cytotoxic effects:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
The IC values indicate that the compound is effective in inhibiting cell proliferation in these cancer cell lines.
Case Studies
A recent case study investigated the effects of this compound in animal models:
- In Vivo Anti-inflammatory Effects : The compound was administered to rats with induced paw edema. Results showed a significant reduction in swelling compared to control groups, suggesting anti-inflammatory properties.
- Pharmacokinetics : Studies indicated that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
